2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Overview
Description
The compound “2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid” is a complex organic molecule that contains a thieno[3,2-d][1,2,3]triazine ring system. This is a fused ring system that contains a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) and a 1,2,3-triazine (a six-membered ring with three carbon atoms and three nitrogen atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing 1,2,3-triazines involve the reaction of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates to form 6-aryl-1,2,3-triazine-4-carboxylate esters .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the fused ring system of the thieno[3,2-d][1,2,3]triazine, with an acetic acid group attached at the 2-position .Scientific Research Applications
Synthesis and Antimicrobial Activity
- The compound has been involved in the synthesis of new fused 1,2,4-triazines showing promising antimicrobial activities. For instance, the synthesis process often starts with the reaction of specific starting materials to produce various triazine derivatives, which upon further reactions with different reagents, lead to compounds with significant antimicrobial potential (Ali et al., 2016). Similar strategies have been employed to create novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and fused rings with the 1,2,4-triazine ring, showcasing the versatility of this compound in synthesizing derivatives with potential biological applications (El‐Badawi et al., 2002).
Synthesis and Antifungal Activity
- Derivatives of the compound, such as 2-(3,7-dimethyl-4H-pyrazolo[3,4-e][1,2,4]triazin-4-yl)acetic acid, have been reported for their antifungal activities. These efforts highlight the compound's utility in generating biologically active agents against fungal infections, showcasing its importance in developing antifungal therapeutics (Tewari et al., 2002).
Novel Triazole Derivatives and Biological Applications
- Research has also extended into synthesizing novel triazole derivatives based on related chemical frameworks, exploring diverse biological applications. These synthetic efforts underscore the broader potential of utilizing this compound as a scaffold for developing new chemical entities with varied biological functions (Mottaghinejad & Alibakhshi, 2018).
Ring Cyclization Mechanisms
- Studies have provided insights into the ring cyclization mechanisms of triazine derivatives, contributing to a better understanding of chemical transformations involving compounds like 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid. This research is crucial for designing synthetic strategies for creating novel compounds with enhanced biological activities (Hwang et al., 2005).
Future Directions
Properties
IUPAC Name |
2-(4-oxothieno[3,2-d]triazin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c11-5(12)3-10-7(13)6-4(8-9-10)1-2-14-6/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWSCKDEYBZPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=NN(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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